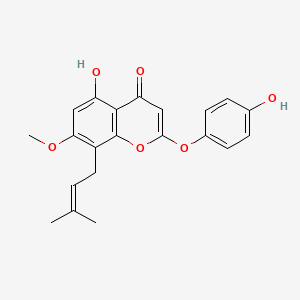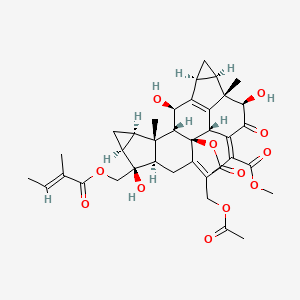
Hsp90-IN-19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsp90-IN-19 is a small molecule inhibitor targeting Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including those associated with cancer. This compound has shown potential in preclinical studies for its ability to inhibit the function of Hsp90, thereby disrupting the maturation of oncogenic proteins and inducing cancer cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hsp90-IN-19 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Hsp90-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used .
Aplicaciones Científicas De Investigación
Hsp90-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Hsp90 in protein folding and stability.
Biology: Investigates the cellular pathways regulated by Hsp90 and its client proteins.
Medicine: Explores its potential as a therapeutic agent in cancer treatment by inhibiting the function of Hsp90 and inducing apoptosis in cancer cells.
Industry: Utilized in the development of new drugs targeting Hsp90 for various diseases
Mecanismo De Acción
Hsp90-IN-19 is compared with other Hsp90 inhibitors such as:
Geldanamycin: A natural product that binds to the N-terminal ATP-binding domain of Hsp90.
17-AAG (Tanespimycin): A derivative of geldanamycin with improved solubility and reduced toxicity.
Radicicol: A macrocyclic antifungal agent that inhibits Hsp90 by binding to its ATP-binding domain
Uniqueness: this compound is unique due to its specific binding affinity and potency in inhibiting Hsp90, making it a promising candidate for further development as a cancer therapeutic .
Comparación Con Compuestos Similares
- Geldanamycin
- 17-AAG (Tanespimycin)
- Radicicol
- Epigallocatechin gallate
- Gedunin
- Lentiginosine
- Celastrol
- Deguelin .
Propiedades
Fórmula molecular |
C29H38O7 |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
4-[[(4R,5S)-2,5-dimethyl-4-[(E)-2-(3-methylbut-2-enoyloxy)ethenyl]-5-(4-methylpent-3-enyl)-4,6-dihydrocyclohepta[b]furan-8-yl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H38O7/c1-19(2)8-7-13-29(6)14-11-22(18-35-26(32)10-9-25(30)31)28-23(17-21(5)36-28)24(29)12-15-34-27(33)16-20(3)4/h8,11-12,15-17,24H,7,9-10,13-14,18H2,1-6H3,(H,30,31)/b15-12+/t24-,29-/m0/s1 |
Clave InChI |
RFOZWSQGWRHUBD-WCJYFFLOSA-N |
SMILES isomérico |
CC1=CC2=C(O1)C(=CC[C@]([C@H]2/C=C/OC(=O)C=C(C)C)(C)CCC=C(C)C)COC(=O)CCC(=O)O |
SMILES canónico |
CC1=CC2=C(O1)C(=CCC(C2C=COC(=O)C=C(C)C)(C)CCC=C(C)C)COC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)


![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)
![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)

![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)

![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)


![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)


